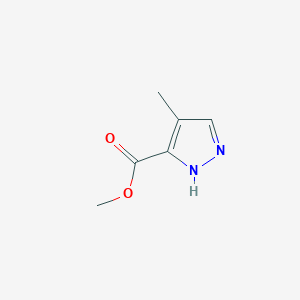

Methyl 4-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXPRADXZJOPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392753 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-58-5 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing methyl 4-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details several core synthetic strategies, complete with experimental protocols derived from established methodologies for analogous structures. Quantitative data is summarized for comparative analysis, and all pathways are visualized to facilitate clear understanding.

Core Synthetic Strategies

The synthesis of the 4-methyl-1H-pyrazole-3-carboxylate scaffold can be approached through several reliable methods. The most prominent of these are:

-

Cyclocondensation of β-Dicarbonyl Compounds with Hydrazine Derivatives: This classic and robust method, often a variant of the Knorr pyrazole synthesis, involves the reaction of a β-ketoester with hydrazine. For the target molecule, an appropriate starting material is a 2-methyl-substituted β-ketoester.

-

1,3-Dipolar Cycloaddition of Diazoalkanes to Alkynes: This powerful cycloaddition reaction provides a direct route to the pyrazole ring. The reaction of diazomethane with an appropriately substituted alkyne, such as methyl 2-butynoate, can yield the desired product.

-

Synthesis from Activated Acrylonitrile Derivatives: This pathway involves the cyclization of a functionalized acrylonitrile with a hydrazine. This method offers an alternative disconnection approach to the pyrazole core.

Pathway 1: Cyclocondensation of a β-Ketoester with Hydrazine

This pathway follows the well-established principle of reacting a 1,3-dicarbonyl compound with a hydrazine. To obtain the 4-methyl substitution pattern, methyl 2-methyl-3-oxobutanoate (methyl 2-methylacetoacetate) is a logical starting material. Reaction with hydrazine hydrate will yield the target pyrazole. Subsequent esterification, if starting from the corresponding acid, or direct use of the methyl ester derivative of the β-ketoester provides the final product.

Experimental Protocol

Step 1: Synthesis of this compound

-

To a solution of methyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per mmol of ketoester), add hydrazine hydrate (1.1 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data for Analogous Cyclocondensation Reactions

| Starting Material (β-enamino diketone) | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| tert-Butyl 4-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate | Phenylhydrazine | Ethanol | Room Temp. | 18 | Not specified | [1] |

| tert-Butyl 4-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate | Methylhydrazine | Ethanol | Not specified | Not specified | 51 | [2] |

| Ethyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | Methylhydrazine | Toluene/Water | -10 to 0 °C | 1-2 | 83.8 | [3] |

Synthesis Pathway Diagram

Pathway 2: 1,3-Dipolar Cycloaddition

This elegant pathway involves the [3+2] cycloaddition of a diazo compound with an alkyne. To synthesize this compound, the reaction would be between diazomethane and methyl 2-butynoate. Care must be taken due to the hazardous nature of diazomethane.

Experimental Protocol

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald apparatus with clear, scratch-free glass joints.

Step 1: Generation of Diazomethane

An ethereal solution of diazomethane can be prepared from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and potassium hydroxide. A detailed and validated procedure can be found in Organic Syntheses.[4][5]

Step 2: Cycloaddition Reaction

-

A solution of methyl 2-butynoate (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath.

-

The freshly prepared ethereal solution of diazomethane is added dropwise to the stirred solution of the alkyne until a faint yellow color of diazomethane persists.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Excess diazomethane is quenched by the careful dropwise addition of acetic acid until the yellow color disappears.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data for Analogous 1,3-Dipolar Cycloaddition Reactions

| Alkyne | Diazo Compound | Solvent | Temperature | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethylacetylene dicarboxylate | Phenylhydrazine (forms a dipole in situ) | Toluene/DCM | Reflux | 2 | Not specified |[6] |

Synthesis Pathway Diagram

Pathway 3: Synthesis from an Acrylonitrile Derivative

This route offers an alternative disconnection. A plausible starting material would be ethyl 2-cyano-3-methylcrotonate, which can be reacted with hydrazine to form a pyrazole intermediate, followed by hydrolysis of the nitrile and esterification.

Experimental Protocol

Step 1: Cyclization to form 3-amino-4-methyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2-cyano-3-methylcrotonate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

The mixture is heated at reflux for 8-12 hours, monitoring by TLC.

-

After cooling, the solvent is removed in vacuo. The resulting solid can be recrystallized from ethanol to yield the aminopyrazole.

Step 2: Sandmeyer reaction to replace the amino group with a nitrile

This step involves diazotization of the amino group followed by displacement with a cyano group, a standard transformation.

Step 3: Hydrolysis and Esterification

-

The resulting pyrazole-3-carbonitrile is hydrolyzed to the carboxylic acid using aqueous acid or base.

-

The carboxylic acid is then esterified to the methyl ester, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

Synthesis Pathway Diagram

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document covers its chemical and physical properties, detailed synthesis protocols, and the broader context of its potential applications in pharmaceutical research.

Core Chemical Identity and Properties

This compound is a substituted pyrazole ester. The Chemical Abstracts Service (CAS) has assigned the number 68809-58-5 to this compound.[1]

Nomenclature and Tautomerism

An important structural feature of 1H-pyrazoles is the existence of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This leads to two tautomeric forms for this compound: this compound and Methyl 4-methyl-1H-pyrazole-5-carboxylate. Due to this tautomerism, both names are often used interchangeably in chemical literature and databases for the same CAS number.[1][2][3][4] The IUPAC name is designated as methyl 4-methyl-1H-pyrazole-5-carboxylate.[1]

Tautomerism of this compound

Caption: Prototropic tautomerism in the pyrazole ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| XLogP3 | 0.8 | [1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles, including this compound, is a well-established area of organic chemistry. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[5][6][7]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles.

General Pyrazole Synthesis Workflow

Caption: A generalized workflow for pyrazole synthesis.

Representative Experimental Protocol

Materials:

-

Methyl 2-methyl-3-oxobutanoate (or a suitable precursor)

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or another suitable solvent (e.g., toluene, dichloromethane)[8]

-

Catalytic amount of acid (optional, e.g., acetic acid)

Procedure:

-

Dissolve the β-ketoester (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add hydrazine hydrate (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be required.

-

If desired, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

Note on Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents, the reaction solvent, temperature, and the presence of acid or base catalysts.[5][9][10][11] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[9]

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.[12][13][14]

General Biological Activities of Pyrazoles

The pyrazole nucleus is a core component of numerous compounds with demonstrated therapeutic potential, including:

-

Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[14]

-

Anticancer agents: Pyrazole-containing molecules have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.[14]

-

Antimicrobial agents: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.[12]

-

Antiviral agents: Certain pyrazole derivatives have shown activity against various viruses.

-

Central Nervous System (CNS) agents: Pyrazoles have been explored for their potential in treating neurological and psychiatric disorders.

While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active pyrazoles suggests its potential as a building block or lead compound in drug discovery programs. For instance, a related compound, Methyl 4-bromo-1H-pyrazole-3-carboxylate, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[15]

Potential Signaling Pathway Interactions

Given the broad range of biological activities of pyrazole derivatives, they are known to interact with various signaling pathways. The specific pathway targeted depends on the overall structure of the molecule.

Potential Signaling Pathway Interactions of Pyrazole Derivatives

Caption: Potential interactions of pyrazole derivatives with biological pathways.

For example, pyrazole-based kinase inhibitors can modulate pathways such as those involving Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[16] Other pyrazole compounds have been shown to inhibit inflammatory mediators.[13] Researchers investigating this compound could explore its potential to interact with these and other relevant biological pathways.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical identity. Its synthesis is achievable through established chemical methodologies, and its pyrazole core represents a scaffold of high interest in the field of drug discovery. While specific biological data for this particular molecule is limited, the broader class of pyrazole derivatives has a proven track record of diverse and potent biological activities. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of this compound in their research and development endeavors. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of Methyl 4-methyl-1H-pyrazole-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. This technical guide provides a summary of the available spectral data for this compound, essential for its identification, characterization, and utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 68809-58-5 | PubChem[1] |

Spectral Data

For instance, studies on related compounds such as methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates provide extensive spectral characterization, but the substitution pattern and electronic environment of the pyrazole ring differ significantly from the target molecule.[2][3][4] Similarly, spectral data is available for positional isomers like methyl 1-methyl-1H-pyrazole-4-carboxylate and for pyrazoles with different substituents, but this data cannot be directly extrapolated to this compound.

Researchers requiring definitive spectral data for this compound are advised to synthesize it and perform their own spectral characterization. The following sections outline the general experimental protocols that would be employed for such an analysis.

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectral data of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-90 degrees

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-10 seconds

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Spectral width: 0 to 200 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Common ionization techniques for a molecule of this type include:

-

Electron Ionization (EI): Provides a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquired: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Data Acquisition and Analysis Workflow

The logical flow for acquiring and interpreting the spectral data for this compound is visualized in the following diagram.

Caption: Workflow for the synthesis, spectral characterization, and data reporting of a chemical compound.

Predicted Spectral Features

Based on the structure of this compound and data from analogous compounds, the following spectral features would be anticipated:

-

¹H NMR:

-

A singlet for the pyrazole ring proton (C5-H).

-

A singlet for the methyl group on the pyrazole ring (C4-CH₃).

-

A singlet for the methyl ester protons (COOCH₃).

-

A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the three pyrazole ring carbons.

-

A signal for the methyl carbon on the ring.

-

A signal for the methyl ester carbon.

-

A signal for the carbonyl carbon of the ester.

-

-

IR:

-

An N-H stretching band (around 3100-3300 cm⁻¹).

-

C-H stretching bands (around 2900-3000 cm⁻¹).

-

A strong C=O stretching band for the ester (around 1700-1730 cm⁻¹).

-

C=N and C=C stretching bands for the pyrazole ring (in the 1400-1600 cm⁻¹ region).

-

-

MS:

-

A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).

-

Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

Conclusion

While a comprehensive, experimentally verified spectral dataset for this compound is not currently available in the public domain, this guide provides the foundational information and general protocols necessary for its characterization. Researchers working with this compound should consider the synthesis and subsequent spectral analysis as a primary step to ensure its identity and purity for use in further scientific investigation. The predicted spectral features can serve as a preliminary guide for the interpretation of newly acquired data.

References

An In-depth Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physicochemical properties, synthetic protocols, and its role as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nomenclature of pyrazoles can be complex due to tautomerism, where the hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to different numbering of the ring.

The IUPAC name for this compound is This compound .[1] However, due to tautomerism, it can also be named methyl 4-methyl-1H-pyrazole-5-carboxylate .[1][2] The structure consists of a pyrazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 3-position (or 5-position depending on the tautomer).

Synonyms:

Chemical Structure:

Caption: Chemical structure of this compound.

The tautomeric nature of the pyrazole ring is a critical consideration in its reactivity and characterization. The following diagram illustrates this equilibrium.

Caption: Tautomeric equilibrium of the pyrazole ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 68809-58-5 | [1] |

| Appearance | White to light yellow solid | |

| Purity | ≥ 95% (HPLC) | |

| Storage Conditions | Store at 0-8 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles like this compound can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Experimental Protocol for Pyrazole Synthesis:

This protocol is a generalized procedure based on established methods for pyrazole synthesis.[4][5]

-

Preparation of the β-Enamino Diketone Intermediate:

-

A suitable β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

The reaction is typically carried out in an appropriate solvent, and the mixture is stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting β-enamino diketone is often used in the next step without further purification.[4]

-

-

Cyclization with Hydrazine:

-

The crude β-enamino diketone is dissolved in a protic solvent such as ethanol.

-

An equimolar amount of a hydrazine, in this case, methylhydrazine, is added to the solution.[5]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 18-24 hours) to facilitate the cyclization and formation of the pyrazole ring.[4]

-

The progress of the reaction is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

Water is added to the residue, and the mixture may be stirred to induce precipitation of the product.[5]

-

The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., a mixture of methanol and water), and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.

-

The following diagram outlines the general workflow for this synthetic approach.

Caption: A generalized workflow for the synthesis of pyrazole carboxylates.

Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6] this compound, as a functionalized pyrazole, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Key Areas of Application:

-

Pharmaceutical Development: Pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, anticancer, antibacterial, and antifungal properties.[6][7] This compound serves as a starting material for creating novel drug candidates targeting these therapeutic areas.

-

Agrochemical Chemistry: Similar to other pyrazole-based compounds, it can be used as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[3][6]

-

HIV Research: Some pyrazole derivatives have been identified as inhibitors of HIV-1 replication, highlighting another potential avenue for the application of compounds derived from this scaffold.[8]

-

Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have shown potent inhibition of carbonic anhydrase, an enzyme family implicated in various physiological and pathological processes.[9]

The versatility of the carboxylate and the methyl groups on the pyrazole ring allows for further chemical modifications, making this compound a key building block in the design and synthesis of new chemical entities (NCEs) for drug discovery and development.

References

- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

- 7. Buy methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate | 2549133-14-2 [smolecule.com]

- 8. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis for Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, this guide outlines a robust and efficient synthetic route based on well-established chemical principles, primarily the [3+2] cycloaddition reaction between a diazo compound and an alkyne.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent groups on the pyrazole ring play a crucial role in modulating the pharmacological profile of these compounds. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthesis Pathway

The most common and efficient method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1][2][3] This approach is often characterized by high yields and regioselectivity, and can frequently be performed under catalyst-free conditions.[1][2][3] This guide proposes a two-step synthesis starting from commercially available reagents. The first step involves the synthesis of a key intermediate, methyl 2-diazo-3-oxobutanoate, followed by its cycloaddition with propyne to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl 2-diazo-3-oxobutanoate

This procedure is adapted from established methods for diazo transfer reactions onto β-ketoesters.

Materials:

-

Methyl 3-oxobutanoate

-

4-Acetamidobenzenesulfonyl azide (or other suitable diazo transfer reagent)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxobutanoate (1.0 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

In a separate flask, dissolve 4-acetamidobenzenesulfonyl azide (1.05 equivalents) in a minimal amount of acetonitrile.

-

Add the sulfonyl azide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 2-diazo-3-oxobutanoate as a yellow oil.

Step 2: Synthesis of this compound

This procedure is based on the catalyst-free cycloaddition of diazo compounds to alkynes.[1][2]

Materials:

-

Methyl 2-diazo-3-oxobutanoate

-

Propyne (liquefied gas or generated in situ)

-

A high-pressure reaction vessel (e.g., a sealed tube or autoclave)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent (optional, as the reaction can be run neat)

Procedure:

-

Place methyl 2-diazo-3-oxobutanoate (1.0 equivalent) into a high-pressure reaction vessel.

-

If using a solvent, dissolve the diazo compound in dichloromethane.

-

Cool the vessel to a low temperature (e.g., -78 °C) and carefully condense propyne (1.5-2.0 equivalents) into the vessel.

-

Seal the vessel securely and allow it to warm to room temperature.

-

Heat the vessel to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS if possible.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess propyne in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining volatile components.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| Monoisotopic Mass | 140.0586 Da | [4] |

| XLogP3-AA (Predicted) | 0.8 | [4] |

| CAS Number | 68809-58-5 | [4] |

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5-13.5 (br s, 1H, NH), 7.8-8.0 (s, 1H, pyrazole-H5), 3.90 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (C=O), 145.0 (pyrazole-C3), 135.0 (pyrazole-C5), 115.0 (pyrazole-C4), 52.0 (OCH₃), 9.0 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 140 (M⁺), 109 (M⁺ - OCH₃), 81 (M⁺ - COOCH₃) |

| Infrared (IR) | ν (cm⁻¹): 3200-3400 (N-H stretch), 1720 (C=O stretch), 1580 (C=N stretch) |

Visualizations

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

This guide provides a comprehensive framework for the synthesis and characterization of this compound, leveraging established and efficient chemical transformations. The detailed protocols and expected data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes | Semantic Scholar [semanticscholar.org]

- 4. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in various research and development fields. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining these crucial physicochemical parameters.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2] Its structure, featuring a pyrazole ring, a methyl ester, and a methyl group, suggests a moderate polarity. The following table summarizes its known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1][2] |

| Molecular Weight | 140.14 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 68809-58-5 | PubChem[1][2] |

| GHS Hazard Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[1][2] |

Solubility Profile

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Low to Sparingly Soluble | The presence of the ester and the largely hydrocarbon-like pyrazole ring is expected to limit aqueous solubility. |

| Methanol | Soluble | The polarity of methanol should facilitate dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent, which is generally an excellent solvent for a wide range of organic compounds. |

| Acetone | Soluble | Acetone's moderate polarity should allow for good solubility. |

| Dichloromethane | Soluble | A common aprotic solvent that can dissolve moderately polar compounds. |

| Hexane | Insoluble to Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for this relatively polar molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare a stock solution of the compound in a suitable solvent for HPLC calibration.

-

Create a calibration curve by preparing a series of standard solutions of known concentrations and analyzing them via HPLC.

-

Add an excess amount of this compound to a known volume of each test solvent in separate vials.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other desired units based on the dilution factor and the measured concentration.

Stability Profile

Detailed stability data for this compound under various stress conditions is not available in the current literature. To assess the intrinsic stability of the compound, forced degradation studies are recommended. These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) in a calibrated oven |

| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Materials and Equipment:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

pH meter

-

Constant temperature oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, mix the stock solution with the respective stress agent in a suitable reaction vessel.

-

For thermal and photolytic studies, expose the solid compound and the solution to the specified conditions.

-

Maintain control samples (compound in solvent without the stress agent) under the same temperature conditions.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

-

Calculate the percentage of degradation and identify the major degradation products.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a new chemical entity's solubility and stability, which would be applicable to this compound.

Caption: General workflow for solubility and stability assessment of a chemical compound.

References

An In-depth Technical Guide to the Tautomerism and Isomerism of Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the subtle yet significant structural variations of this molecule is crucial for predicting its physicochemical properties, biological activity, and for the rational design of novel derivatives.

Annular Prototropic Tautomerism

The most prominent feature of N-unsubstituted pyrazoles, such as this compound, is annular prototropic tautomerism. This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring (N1 and N2), leading to a dynamic equilibrium between two tautomeric forms.

For this compound, the two tautomers are:

-

This compound

-

Methyl 4-methyl-1H-pyrazole-5-carboxylate (resulting from the proton residing on the other nitrogen atom)

The equilibrium between these two forms is typically rapid at room temperature on the NMR timescale, resulting in averaged signals. However, the tautomeric ratio can be influenced by several factors:

-

Electronic Effects of Substituents: The relative stability of the tautomers is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups, like the methyl group at the C4 position, tend to favor the tautomer where the N-H proton is on the nitrogen adjacent to the carbon bearing the electron-donating group. Conversely, electron-withdrawing groups, such as the methoxycarbonyl group at the C3 position, tend to favor the tautomer where the N-H proton is on the nitrogen further away from this group.[1] In the case of this compound, these opposing effects suggest that both tautomers are likely to be present in significant proportions.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Polar, protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer or lead to self-association.

-

Temperature: Lowering the temperature can slow down the rate of proton transfer, allowing for the observation of distinct signals for each tautomer by techniques like NMR spectroscopy.[2]

-

Physical State: In the solid state, the molecule typically adopts a single, energetically preferred tautomeric form, which can be definitively identified by X-ray crystallography.

Caption: Annular tautomerism of this compound.

Isomerism

Beyond tautomerism, which is a form of constitutional isomerism, other isomers of this compound are possible, primarily positional isomers where the substituents are located at different positions on the pyrazole ring. The synthesis of pyrazoles often leads to a mixture of such isomers, making their identification and separation a critical aspect of their chemistry.

Key positional isomers include:

-

Methyl 5-methyl-1H-pyrazole-3-carboxylate: Here, the methyl group is at the C5 position.

-

Methyl 3-methyl-1H-pyrazole-4-carboxylate: The positions of the methyl and carboxylate groups are swapped.

The differentiation of these isomers relies on spectroscopic techniques, particularly NMR, where the coupling patterns and chemical shifts of the ring protons and carbons are distinct for each substitution pattern.

Caption: Relationship between this compound and its isomers.

Quantitative Data

| Compound | Solvent | Tautomer Ratio (Major : Minor) | Reference |

| 3(5)-Phenylpyrazole | THF-d8 | 3-Phenyl : 5-Phenyl (80 : 20) | [2] |

| 3(5)-Methyl-5(3)-phenylpyrazole | THF-d8 | 3-Methyl-5-phenyl : 5-Methyl-3-phenyl (65 : 35) | [2] |

| 3(5)-Aminopyrazole | DMSO-d6 | 3-Amino : 5-Amino (equilibrium) | [3] |

These examples demonstrate that the position of the tautomeric equilibrium is highly sensitive to the nature and position of the substituents.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the characterization of pyrazole tautomers and isomers.

NMR Spectroscopy

-

¹H NMR: In cases of rapid tautomerization at room temperature, the signals for the C3-H and C5-H protons, as well as the N-H proton, will be averaged. Upon cooling, these signals may broaden and eventually resolve into distinct signals for each tautomer. The chemical shifts of the methyl and methoxy protons will also be informative.

-

¹³C NMR: Similar to ¹H NMR, the signals for the C3 and C5 carbons will be averaged at room temperature. Low-temperature ¹³C NMR can be used to observe separate signals for each tautomer. The chemical shifts of the quaternary carbons and the carboxyl carbon provide additional structural information.[4]

-

¹⁵N NMR: This technique is particularly powerful for studying pyrazole tautomerism due to the large chemical shift difference between the "pyridine-like" (-N=) and "pyrrole-like" (-NH-) nitrogen atoms.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives:

| Nucleus | Position | Chemical Shift Range (ppm) | Notes |

| ¹H | C3-H / C5-H | 7.5 - 8.5 | Highly dependent on substituents and tautomeric form. |

| ¹H | N-H | 10 - 14 | Broad signal, position is concentration and solvent dependent. |

| ¹H | C4-CH₃ | 2.0 - 2.5 | |

| ¹H | COOCH₃ | 3.7 - 4.0 | |

| ¹³C | C3 / C5 | 130 - 150 | Averaged in fast exchange, resolved at low temperature. |

| ¹³C | C4 | 105 - 115 | |

| ¹³C | C4-CH₃ | 10 - 15 | |

| ¹³C | COOCH₃ | 50 - 55 | |

| ¹³C | C=O | 160 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and hydrogen bonding.

Key IR Absorption Bands for Pyrazole Derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (free) | 3400 - 3500 | Medium |

| N-H stretch (H-bonded) | 3100 - 3300 | Broad, Strong |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=N stretch | 1500 - 1600 | Medium |

| C=C stretch | 1450 - 1550 | Medium |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of substituted pyrazole-3-carboxylates involves the condensation of a β-ketoester with hydrazine.[5]

Caption: General workflow for the synthesis of pyrazole carboxylates.

Detailed Methodology:

-

Reaction Setup: To a solution of a suitable β-ketoester (e.g., methyl 2-methyl-3-oxobutanoate) in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.

Analysis of Tautomeric Equilibrium by Low-Temperature NMR

To quantify the ratio of the two annular tautomers, low-temperature NMR spectroscopy is the method of choice.[2]

Caption: Workflow for the analysis of pyrazole tautomers by low-temperature NMR.

Detailed Methodology:

-

Sample Preparation: Dissolve a known amount of the pyrazole derivative in a deuterated solvent with a low freezing point (e.g., deuterated tetrahydrofuran, THF-d8, or deuterated methanol, CD₃OD).

-

NMR Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature to observe the averaged signals.

-

Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

-

Data Analysis: At a sufficiently low temperature, the rate of proton exchange will be slow enough to allow for the resolution of distinct signals for each tautomer. The ratio of the tautomers can then be determined by integrating the signals corresponding to specific protons or carbons of each tautomer.

Conclusion

The tautomerism and isomerism of this compound are critical considerations for its application in drug discovery and materials science. While this molecule exists in a dynamic equilibrium between two annular tautomers, the position of this equilibrium is sensitive to environmental factors. A thorough understanding and characterization of these structural nuances, through the spectroscopic and synthetic methodologies outlined in this guide, are essential for harnessing the full potential of this versatile heterocyclic scaffold. Further computational and experimental studies on this specific molecule would be highly valuable to provide precise quantitative data and further refine our understanding of its behavior.

References

"Methyl 4-methyl-1H-pyrazole-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the chemical formula C₆H₈N₂O₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data. Due to the limited publicly available experimental data for this specific molecule, this guide also includes general methodologies for the synthesis of related pyrazole-3-carboxylates, which can serve as a foundational reference for researchers. The potential for pyrazole derivatives in various biological applications is well-documented, and while specific pathways for this compound are not yet elucidated, the broader context of pyrazole bioactivity is discussed.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| CAS Number | 68809-58-5 | PubChem[1] |

| Appearance | White solid (reported by some suppliers) | Advanced ChemBlocks[2] |

| Purity | >97% (offered by various suppliers) | Advanced ChemBlocks[2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, general and adaptable methods for the synthesis of substituted pyrazole-3-carboxylates are well-established. These typically involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

One common strategy involves the reaction of a β-ketoester with a hydrazine. For the synthesis of the title compound, a potential precursor would be a methyl ester of a 2-methyl-3-oxobutanoic acid derivative.

A general experimental workflow for the synthesis of a substituted pyrazole, adaptable for this compound, is outlined below.

General Experimental Workflow for Pyrazole Synthesis

Caption: A generalized workflow for the synthesis of substituted pyrazoles.

Spectral Data

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported in the reviewed literature. However, the pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrazole have demonstrated a broad spectrum of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed.

Workflow for Preliminary Biological Evaluation

Caption: A proposed workflow for the initial biological screening of the title compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with established basic identifiers but a notable lack of in-depth experimental data in the public domain. This guide serves as a summary of the available information and provides a framework for researchers interested in its synthesis and biological evaluation by referencing established methodologies for related compounds. Further research is required to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 4-methyl-1H-pyrazole-3-carboxylate, catering to professionals in research and drug development. The information is presented to ensure safe handling, storage, and use of this compound in a laboratory setting.

Physicochemical and Hazard Identification

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A clear understanding of its properties and hazards is crucial for its safe application.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59035-93-5 | - |

| Computed XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation |

Experimental Protocols for Hazard Determination

The GHS hazard classifications are based on standardized experimental protocols. The following sections detail the methodologies typically employed to determine skin, eye, and respiratory irritation potential.

Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

The potential for skin irritation is assessed using an in vitro model of reconstructed human epidermis, which mimics the top layers of human skin.[2][3][4] This method is a validated alternative to traditional animal testing.

-

Test System Preparation : A three-dimensional reconstructed human epidermis (RhE) tissue model is used.[2][5]

-

Application of Test Chemical : A precise amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation : The treated tissue is incubated for a defined period, typically up to 60 minutes, followed by a post-incubation period of approximately 42 hours after rinsing.

-

Viability Assessment : Cell viability is measured using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Classification : The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[2][3]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Serious Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)

The potential for a substance to cause serious eye irritation is evaluated using an in vitro reconstructed human cornea-like epithelium (RhCE) model.[6][7]

-

Test System : A three-dimensional RhCE model that mimics the human corneal epithelium is utilized.

-

Exposure : The test chemical is applied directly to the surface of the RhCE tissue for a defined exposure time.

-

Post-Exposure Incubation : Following exposure and rinsing, the tissues are incubated for a further period.

-

Viability Measurement : Tissue viability is determined using the MTT assay, similar to the skin irritation test.

-

Classification : A substance is classified as an eye irritant (GHS Category 2) if it causes a reduction in tissue viability below a specific threshold (e.g., ≤ 60% in some protocols).[7] More severe viability reductions can indicate serious eye damage (GHS Category 1).

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, STOT SE 3)

While no single, universally adopted in vitro assay for respiratory irritation leading to a STOT SE 3 classification exists, the assessment often involves a weight-of-evidence approach. This can include data from:

-

In vivo studies (e.g., OECD 412, 436) : These studies in rodents involve exposure to the chemical via inhalation and subsequent observation for clinical signs of respiratory tract irritation, as well as histopathological examination of the respiratory tract.[8][9]

-

Structure-Activity Relationships (SAR) : Comparison of the chemical structure to known respiratory irritants.

-

Physicochemical Properties : Certain properties, such as high volatility and reactivity, can indicate a potential for respiratory irritation.

Potential Biological Activity and Signaling Pathways

Pyrazole and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[10][11] The activities reported for pyrazole derivatives include anti-inflammatory, antimicrobial, antifungal, and anticancer effects.[10][12][13]

In the context of cancer, pyrazole derivatives have been shown to act as inhibitors of various protein kinases that are crucial for cell cycle progression and signal transduction. For instance, some pyrazole-3-carboxamides have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancers like Acute Myeloid Leukemia (AML).[14] The diagram below illustrates a simplified representation of how a pyrazole derivative might inhibit a kinase-driven signaling pathway, leading to an anti-proliferative effect.

Caption: Potential inhibition of kinase signaling by pyrazole derivatives.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |

Firefighting and Spill Response

-

Firefighting : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6] Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Spill Response : Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[7]

The following diagram outlines a logical workflow for the safe handling of this chemical in a laboratory setting.

Caption: General workflow for the safe handling of hazardous powders.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. iivs.org [iivs.org]

- 3. senzagen.com [senzagen.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. thepsci.eu [thepsci.eu]

- 6. iivs.org [iivs.org]

- 7. tecolab-global.com [tecolab-global.com]

- 8. env.go.jp [env.go.jp]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 4-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole derivatives have emerged as privileged scaffolds due to their wide spectrum of biological activities and versatile chemical reactivity. This technical guide focuses on Methyl 4-methyl-1H-pyrazole-3-carboxylate , a key heterocyclic building block, providing an in-depth overview of its synthesis, chemical properties, and diverse applications. This document serves as a comprehensive resource for researchers leveraging this molecule in the design and synthesis of novel therapeutic agents and functional materials.

Core Compound Properties

This compound is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrazole ring substituted with a methyl group and a methyl carboxylate group, offers multiple sites for chemical modification, making it an ideal starting point for the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 68809-58-5 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Table 2: Spectroscopic Data of a Structurally Similar Compound (Ethyl 5-methyl-1H-pyrazole-3-carboxylate) [2][3]

| Spectroscopic Data | Observed Peaks |

| IR Spectrum (Gas Phase) | Key stretches expected for N-H, C=O (ester), C=N, and C-H bonds. |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. |

Synthesis of this compound

The most common and efficient method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4] For this compound, a suitable precursor would be a methyl ester of a 2-methyl-1,3-dicarbonyl compound.

Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis

This protocol is a representative method based on established syntheses of similar pyrazole-3-carboxylates.

Materials:

-

Methyl 2-formyl-3-oxobutanoate (or a suitable equivalent)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications as a Heterocyclic Building Block

The pyrazole scaffold is a cornerstone in the development of a wide range of biologically active molecules. This compound, with its functional handles, is an invaluable precursor for the synthesis of diverse derivatives.

Medicinal Chemistry: Kinase Inhibitors

The pyrazole nucleus is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[5] The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The substituents on the pyrazole ring, which can be readily introduced starting from this compound, are crucial for modulating potency and selectivity.

Derivatives of pyrazole-3-carboxamides have been investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[5]

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: Logical flow from the building block to a potential drug candidate.

Agrochemicals

Pyrazole-containing compounds have also found significant applications in the agrochemical industry as herbicides, fungicides, and insecticides. The biological activity of these compounds is often attributed to the pyrazole core. The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives to screen for agrochemical activity.[6]

Chemical Reactivity and Derivatization

The reactivity of this compound is centered around three main positions: the N-H of the pyrazole ring, the ester group, and the C-H of the methyl group.

-

N-Alkylation/N-Arylation: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated to introduce a wide range of substituents, which is a common strategy for modulating the biological activity of pyrazole-based compounds.

-

Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of pyrazole-3-carboxamides. This is a key transformation in the synthesis of many kinase inhibitors.

-

Functionalization of the Methyl Group: The methyl group at the 4-position can potentially be functionalized, for example, through radical halogenation, to introduce further diversity into the molecular scaffold.

Diagram 3: Key Derivatization Reactions

Caption: Primary reaction pathways for the derivatization of the core molecule.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and agrochemical research. Its straightforward synthesis and the multiple points for chemical modification make it an attractive starting material for the creation of diverse molecular libraries. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in the development of novel and impactful chemical entities. Further research into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential.

References

- 1. This compound | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application